N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine
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Overview
Description
N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine is a complex organic compound that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes might include:
Formation of the Thiazolo[5,4-c]pyridine Ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Formation of the Thieno[3,2-d]pyrimidine Ring: This might be achieved through a condensation reaction involving a thiophene derivative and a suitable amine.
Coupling Reactions: The final steps would involve coupling these heterocyclic rings with the benzoxazole moiety, possibly through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine and thiazole rings.
Reduction: Reduction reactions could target the oxo group or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is being investigated as a pharmaceutical agent, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be identified through a combination of computational modeling, biochemical assays, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine: This compound is unique due to its specific combination of heterocyclic rings.
Other Heterocyclic Compounds: Similar compounds might include those with thiazole, pyridine, or benzoxazole rings, but lacking the specific combination and substitution pattern of the target compound.
Uniqueness
The uniqueness of this compound lies in its complex structure, which could confer unique chemical and biological properties not found in simpler molecules.
Properties
Molecular Formula |
C24H19N7O2S2 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C24H19N7O2S2/c32-35-10-7-17-21(35)22(27-14-4-5-15-19(11-14)33-13-26-15)30-24(29-17)31-9-6-16-20(12-31)34-23(28-16)18-3-1-2-8-25-18/h1-5,8,11,13H,6-7,9-10,12H2,(H,27,29,30)/t35-/m1/s1 |
InChI Key |
GSQPUIKFYBXKSB-PGUFJCEWSA-N |
Isomeric SMILES |
C1CN(CC2=C1N=C(S2)C3=CC=CC=N3)C4=NC5=C(C(=N4)NC6=CC7=C(C=C6)N=CO7)[S@](=O)CC5 |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)C3=CC=CC=N3)C4=NC5=C(C(=N4)NC6=CC7=C(C=C6)N=CO7)S(=O)CC5 |
Origin of Product |
United States |
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